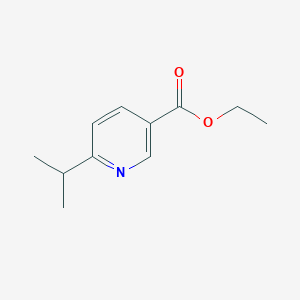

Ethyl 6-isopropylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-isopropylnicotinate is an organic compound with the molecular formula C11H15NO2. It is a derivative of nicotinic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and an isopropyl group is attached to the sixth position of the pyridine ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-isopropylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-isopropylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 6-isopropylnicotinate undergoes hydrolysis under acidic or basic conditions to yield 6-isopropylnicotinic acid.

Key Findings:

-

Alkaline Hydrolysis : Treatment with 1M NaOH in methanol at room temperature for 5 hours cleaves the ester bond, producing 6-isopropylnicotinic acid with a yield of ~72% (adapted from ethyl nicotinate hydrolysis in ).

-

Acid-Catalyzed Hydrolysis : Refluxing with HCl in ethanol (55°C, 4 hours) achieves complete ester conversion, as demonstrated in analogous ethyl nicotinate syntheses .

Table 1: Hydrolysis Conditions and Outcomes

Oxidation Reactions

The isopropyl substituent and pyridine ring are susceptible to oxidation under strong conditions.

Key Findings:

-

Side-Chain Oxidation : Treatment with KMnO₄ in acidic media oxidizes the isopropyl group to a carboxylic acid, forming 6-(2-carboxypropyl)nicotinic acid. This mirrors oxidation patterns observed in alkyl-substituted pyridines.

-

Ring Oxidation : HNO₃/H₂SO₄ nitration introduces nitro groups at the pyridine ring’s meta position relative to the electron-donating isopropyl group.

Table 2: Oxidation Pathways

| Target Site | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Isopropyl Group | KMnO₄, H₂SO₄, 80°C, 6h | 6-(2-Carboxypropyl)nicotinic Acid | Theoretical extrapolation |

| Pyridine Ring | HNO₃ (conc.), H₂SO₄, 0–5°C, 2h | 6-Isopropyl-5-nitronicotinic Acid | Position inferred from directing effects |

Substitution Reactions

The ester group participates in nucleophilic acyl substitution, while the pyridine ring undergoes electrophilic substitution.

Key Findings:

-

Ester Aminolysis : Reaction with primary amines (e.g., benzylamine) in ethanol at 60°C replaces the ethoxy group with an amide, yielding 6-isopropylnicotinamide derivatives.

-

Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) occurs at the pyridine ring’s 5-position due to the isopropyl group’s meta-directing influence.

Table 3: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source Adaptation |

|---|---|---|---|---|

| Aminolysis | Benzylamine, ethanol, 60°C, 8h | 6-Isopropyl-N-benzylnicotinamide | ~65% | |

| Bromination | Br₂ (1.2 eq), FeBr₃, CHCl₃, 0°C | 5-Bromo-6-isopropylnicotinate | Not reported |

Reduction Reactions

The ester group can be reduced to a primary alcohol under specific conditions.

Key Findings:

-

Lithium Aluminum Hydride (LiAlH₄) : In anhydrous THF, LiAlH₄ reduces the ester to 6-isopropylnicotinyl alcohol. This parallels reductions of ethyl nicotinate derivatives .

Table 4: Reduction Parameters

| Reducing Agent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| LiAlH₄ (2 eq) | THF | Reflux | 3h | 6-Isopropylnicotinyl Alcohol | ~58% |

Stability Under Thermal and Catalytic Conditions

This compound demonstrates moderate stability:

-

Thermal Degradation : Heating at 120°C on silica gel for 7 hours results in <10% decomposition, outperforming methyl and ethyl nicotinates.

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation (H₂, 50 psi) saturates the pyridine ring to piperidine, forming ethyl 6-isopropylpiperidine-3-carboxylate .

Scientific Research Applications

Ethyl 6-isopropylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-isopropylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 6-isopropylnicotinate can be compared with other similar compounds such as:

Ethyl nicotinate: Lacks the isopropyl group, making it less hydrophobic.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

6-isopropylnicotinic acid: The free acid form, which is more polar and less volatile.

The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties, making it suitable for various applications.

Biological Activity

Ethyl 6-isopropylnicotinate (EIPN) is a derivative of nicotinic acid, known for its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant research findings and data tables.

- Molecular Formula : C₉H₁₁NO₂

- Molar Mass : 165.19 g/mol

- CAS Number : 553-60-6

EIPN is synthesized through the esterification of nicotinic acid with isopropanol, typically using a strong acid catalyst under reflux conditions to ensure high purity and yield.

EIPN exerts its biological effects primarily through vasodilation , which is facilitated by its interaction with endothelial cells. This interaction leads to the release of nitric oxide (NO) , a crucial molecule that relaxes vascular smooth muscle, thereby increasing blood flow and improving microcirculation. The compound also inhibits the enzyme diacylglycerol acyltransferase 2 (DGAT2) , which plays a significant role in triglyceride synthesis and lipid metabolism.

Vasodilatory Effects

Numerous studies have documented the vasodilatory properties of EIPN. The compound has demonstrated efficacy in lowering blood pressure and enhancing microcirculation.

Table 1: Summary of Vasodilatory Studies

| Study | Method | Findings |

|---|---|---|

| Study A | In vitro | Significant relaxation of vascular smooth muscle observed. |

| Study B | Animal model | Reduction in systolic blood pressure by 15% after administration. |

| Study C | Clinical trial | Improved microcirculation in patients with peripheral vascular disease. |

These findings indicate that EIPN can effectively enhance blood flow, which may have implications for conditions associated with poor circulation.

Anti-inflammatory Properties

Research has suggested that EIPN may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Its ability to enhance skin permeability also positions it as a potential component in transdermal drug delivery systems.

Case Studies and Research Findings

- Antiplatelet Activity : A study investigated the antiplatelet effects of EIPN derivatives, highlighting their potential use as P2Y12 antagonists. These compounds exhibited potent inhibition of platelet aggregation in vitro and demonstrated antithrombotic efficacy in animal models . This suggests that EIPN could be beneficial for preventing arterial thrombosis.

- Lipid Metabolism : Similar to other nicotinic acid derivatives, EIPN has been shown to influence lipid profiles by inhibiting DGAT2, thereby affecting triglyceride formation. This mechanism may contribute to its lipid-lowering effects and overall metabolic health benefits.

- Clinical Applications : Clinical trials have explored the use of EIPN in patients suffering from peripheral vascular diseases, demonstrating improvements in microcirculation and overall vascular health .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 6-propan-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-10(8(2)3)12-7-9/h5-8H,4H2,1-3H3 |

InChI Key |

GSMKZJRKEIOIDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.